2,5-Dichlorobenzamide
Overview
Description
2,5-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Target of Action
It is known that dichlorobenzamide derivatives interact with various biological targets, contributing to their diverse range of effects .
Mode of Action
2,5-Dichlorobenzamide interacts with its targets through a series of complex biochemical reactions. The exact nature of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
It is known that dichlorobenzamide derivatives can influence a variety of biochemical processes . The downstream effects of these interactions are subject to ongoing research.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is known that dichlorobenzamide derivatives can have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with ammonia or amines. The reaction typically occurs in the presence of a solvent such as dimethylformamide at elevated temperatures (around 60°C) to yield the desired benzamide derivative .
Industrial Production Methods: In an industrial setting, this compound is produced by first synthesizing 2,5-dichlorobenzoyl chloride from 2,5-dichlorobenzonitrile. The 2,5-dichlorobenzoyl chloride is then reacted with ammonia or an amine under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The benzene ring can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include various substituted benzamides.
Reduction: Products include 2,5-dichloroaniline.
Oxidation: Products include chlorinated benzoic acids.
Scientific Research Applications
2,5-Dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2,4-Dichlorobenzamide: Similar structure but with chlorine atoms at the 2nd and 4th positions.
3,5-Dichlorobenzamide: Chlorine atoms at the 3rd and 5th positions.
2,6-Dichlorobenzamide: Chlorine atoms at the 2nd and 6th positions.
Uniqueness: 2,5-Dichlorobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms can significantly affect the compound’s properties and its interactions with other molecules .
Properties
IUPAC Name |
2,5-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHJIYQWKWHDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073985 | |
Record name | Benzamide, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-26-7 | |
Record name | 2,5-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DICHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dichlorobenzamide interact with its target and what are the downstream effects?
A1: The research highlights this compound as a key component in a crystalline form of a proteasome inhibitor []. While the exact mechanism of action isn't detailed in the provided abstract, proteasome inhibitors typically bind to and inhibit the proteasome, a cellular complex responsible for protein degradation. This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis, ultimately leading to cell death, a desired effect in cancer treatment [].
Q2: Can you elaborate on the structural characterization of N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide and its interaction with transthyretin?
A2: While the provided abstract doesn't offer specific structural data for N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide, it mentions its complex with human transthyretin (TTR) []. This suggests the compound likely binds to TTR, potentially influencing its structure and function. Further research is needed to elucidate the specific binding site, affinity, and potential biological implications of this interaction.
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